5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene 4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate, also known as 4-(5-(2-thienyl)-2-thienyl)-3-butyn-1-ol acetate or 5-(4-acetoxybut-1-ynyl)-2, 2'-bithiophene, belongs to the class of organic compounds known as bi- and oligothiophenes. These are organic compounds containing two or more linked thiophene rings. Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms. 4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate can be found in herbs and spices. This makes 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate a potential biomarker for the consumption of this food product.
5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene is a member of 2,2'-bithiophenes.
Brand Name: Vulcanchem
CAS No.: 1219-28-9
VCID: VC1698772
InChI: InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3
SMILES: CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2
Molecular Formula: C14H12O2S2
Molecular Weight: 276.4 g/mol

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

CAS No.: 1219-28-9

Cat. No.: VC1698772

Molecular Formula: C14H12O2S2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene - 1219-28-9

Specification

CAS No. 1219-28-9
Molecular Formula C14H12O2S2
Molecular Weight 276.4 g/mol
IUPAC Name 4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate
Standard InChI InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3
Standard InChI Key KHPAKGUGOFYJNA-UHFFFAOYSA-N
SMILES CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2
Canonical SMILES CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2

Introduction

Chemical Identification and Structure

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is a bithiophene derivative containing an acetoxybut-1-ynyl substituent at the 5-position. The compound belongs to the class of bi- and oligothiophenes, which are organic compounds containing two or more linked thiophene rings, where thiophene is a five-membered aromatic ring with one sulfur and four carbon atoms .

Basic Identifiers

Table 1: Chemical Identifiers of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

ParameterValueSource
CAS Registry Number1219-28-9
Molecular FormulaC₁₄H₁₂O₂S₂
Molecular Weight276.374 g/mol
IUPAC Name4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate
InChIInChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3
InChI KeyKHPAKGUGOFYJNA-UHFFFAOYSA-N
SMILESCC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2

Synonyms

The compound is known by several synonyms across different chemical databases:

  • 4-(2,2'-bithien-5-yl)but-3-yn-1-yl acetate

  • 3-Butyn-1-ol, 4-(5-(2-thienyl)-2-thienyl)-, acetate

  • 5-(4-acetoxy-1-butynyl)-2,2'-bithiophene

  • 4-(5-(2-Thienyl)-2-thienyl)-3-butyn-1-ol acetate

  • 4-([2,2'-bithiophen]-5-yl)but-3-yn-1-yl acetate

  • 4-[5-(thiophen-2-yl)thiophen-2-yl]but-3-yn-1-yl acetate

  • 5-4-ACETOXYBUT-1-YNYL-2-2-BITHIOPHENE

Physical and Chemical Properties

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is an oxygenated hydrocarbon with the following physicochemical characteristics:

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical StateNot specified in sources-
ColorNot specified in sources-
Density1.28 g/cm³
Boiling Point422.1°C at 760 mmHg
Flash Point209.1°C
Melting PointNot available
Exact Mass276.02800
Topological Polar Surface Area (TPSA)82.78000
LogP3.78130
Vapor Pressure2.47E-07 mmHg at 25°C
Index of Refraction1.618
Computed LogP (XLogP3)3.6
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Complexity355

Chromatographic Properties

The compound has been characterized using various chromatographic techniques:

Table 3: Chromatographic Retention Indices

Column TypeActive PhaseRetention Index (I)ReferenceConditions
CapillaryHP-5MS2356.4Andriamaharavo, 201430 m/0.25 mm/0.25 μm, He; Program: 60°C (1 min) => 5°C/min => 210°C => 10°C/min => 280°C (15 min)
CapillaryHP-5 MS2359Szarka, Hethelyi, et al., 200830 m/0.25 mm/0.25 μm, Helium, 60°C @ 1 min, 10 K/min, 280°C @ 7 min

Natural Occurrence

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene has been identified in several plant species, primarily within specific genera:

Plant Sources

Table 4: Natural Sources of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

Plant SpeciesPlant PartReference
Tagetes patula (French marigold)Not specified
Tagetes erecta (Mexican marigold)Not specified
Echinops ritroRoot
Various Echinops speciesVarious parts

The compound belongs to a larger class of thiophene derivatives commonly found in plants of the Asteraceae family. These thiophene compounds often serve as chemical defense mechanisms against herbivores and pathogens in these plants.

Synthesis and Chemical Relationships

Structural Relatives

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene is related to several other thiophene derivatives found in the same plant species:

Table 5: Related Thiophene Derivatives

CompoundRelationshipSource
5-(4-hydroxybut-1-ynyl)-2,2'-bithiophenePrecursor (non-acetylated form)
5-(3-Hydroxy-4-acetoxybut-1-ynyl)-2,2'-bithiopheneHydroxylated derivative
5-(3,4-dihydroxybut-1-ynyl)-2,2′-bithiopheneDi-hydroxylated relative
5-(but-3-en-1-ynyl)-2,2'-bithiopheneRelated structure (most abundant thiophene in some Echinops species)
α-terthiopheneContains additional thiophene ring

Analytical Methods and Identification

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene has been identified and characterized using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound has been identified in plant extracts using GC-MS, with specific retention indices documented for different column types .

  • Spectral Databases: The compound is registered in multiple chemical databases including PubChem, HMDB (Human Metabolome Database), and MetaNetX, providing spectral and structural information for identification purposes .

Future Research Directions

Current research suggests several promising directions for future investigation of 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene:

  • Targeted Biological Activity Testing: Given the promising activities of related thiophene derivatives, isolated 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene should be specifically tested for antimicrobial, cytotoxic, and insecticidal properties.

  • Structure-Activity Relationship Studies: Comparative studies between this compound and its structural relatives could elucidate the importance of the acetoxy group for biological activity.

  • Synthetic Derivatives: Development of synthetic analogues with modified functional groups could lead to compounds with enhanced biological activities.

  • Ecological Role: Further investigation into the ecological role of this compound in plant defense mechanisms against herbivores and pathogens.

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